

Commercial Availability and Technical Guide for m-PEG37-Propargyl

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Compound of Interest

Compound Name: *m*-PEG37-Propargyl

Cat. No.: B12420657

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **m-PEG37-Propargyl**, a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines key technical data, potential suppliers, and experimental protocols to facilitate its use in research and development.

Introduction to m-PEG37-Propargyl

m-PEG37-Propargyl is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a propargyl group. The propargyl group contains a terminal alkyne, which is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This highly efficient and specific reaction allows for the covalent ligation of the PEG linker to molecules containing an azide group, such as proteins, peptides, small molecules, or surfaces. The long, hydrophilic 37-unit PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Commercial Availability

Several chemical suppliers offer **m-PEG37-Propargyl** and related PEG-propargyl reagents. The availability, purity, and formulation may vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

Table 1: Key Technical Data of Commercially Available **m-PEG37-Propargyl**

Parameter	MedchemExpress	Precise PEG (Propargyl-PEG37-Alcohol)
Catalog Number	HY-130902[1]	AG-1542[2]
Molecular Formula	C76H150O37[1]	C75H148O37[2]
Molecular Weight	1655.98 g/mol [1]	1641.97 g/mol [2]
Purity	>98% (by HPLC)	>96%[2]
Appearance	White to off-white solid	Not specified
Solubility	Soluble in DMSO, water	Not specified
Storage	-20°C	Not specified
CAS Number	Not specified	-[2]

Note: Precise PEG offers a related compound, Propargyl-PEG37-Alcohol, which has a terminal hydroxyl group instead of a methoxy group. Other suppliers like BroadPharm offer a range of m-PEG-Propargyl products with different PEG lengths.

Experimental Protocols

General Synthesis of Propargyl-Terminated PEG

A general method for the synthesis of propargyl-terminated heterobifunctional PEG has been described in the literature.[3] This can be adapted for the synthesis of **m-PEG37-Propargyl**. The following is a generalized protocol based on a published procedure:

Materials:

- m-PEG37-OH (methoxy-PEG37-alcohol)
- Propargyl bromide
- Potassium hydroxide (KOH)
- Anhydrous N,N-Dimethylformamide (DMF)

- Dichloromethane (CH₂Cl₂)
- Deionized water

Procedure:

- Dissolve m-PEG37-OH and a molar excess of KOH in anhydrous DMF.
- Heat the mixture to 100°C for 1 hour to form the potassium salt.
- Cool the reaction to 70°C and add propargyl bromide dropwise.
- Allow the reaction to proceed for 15 hours at 70°C.
- Cool the reaction to room temperature and filter to remove any solids.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in deionized water and extract the product with dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the solvent in vacuo to yield the **m-PEG37-Propargyl** product.
- The final product should be characterized by ¹H NMR and mass spectrometry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The following is a general protocol for the conjugation of **m-PEG37-Propargyl** to an azide-containing molecule. Optimization may be required for specific substrates.

Materials:

- **m-PEG37-Propargyl**
- Azide-containing molecule (e.g., protein, peptide, small molecule)
- Copper(II) sulfate (CuSO₄)

- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO (for dissolving reagents)

Procedure:

- Prepare Stock Solutions:
 - **m-PEG37-Propargyl** in DMSO or reaction buffer.
 - Azide-containing molecule in a compatible buffer.
 - CuSO₄ in deionized water (e.g., 20 mM).
 - Sodium ascorbate in deionized water (e.g., 100 mM, prepare fresh).
 - THPTA or TBTA ligand in DMSO or water (e.g., 50 mM).
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-containing molecule and a molar excess of **m-PEG37-Propargyl** in the reaction buffer.
 - In a separate tube, pre-mix the CuSO₄ solution with the THPTA or TBTA ligand solution. This helps to stabilize the Cu(I) catalyst.
 - Add the copper/ligand complex to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction Conditions:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE for protein conjugations.

- Purification:
 - Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or preparative HPLC, to remove unreacted reagents and catalyst.

Visualizing Workflows and Pathways

Synthesis Workflow

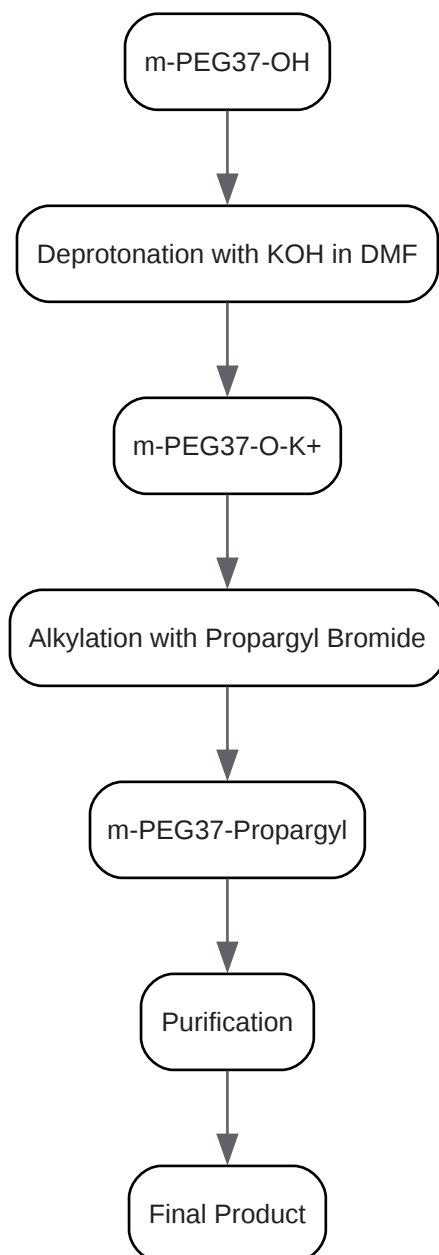


Figure 1: General Synthesis Workflow for m-PEG37-Propargyl

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Caption: Figure 1: General Synthesis Workflow for **m-PEG37-Propargyl**.

Click Chemistry Conjugation Workflow



Figure 2: Experimental Workflow for CuAAC Conjugation

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Caption: Figure 2: Experimental Workflow for CuAAC Conjugation.

PROTAC Signaling Pathway Concept

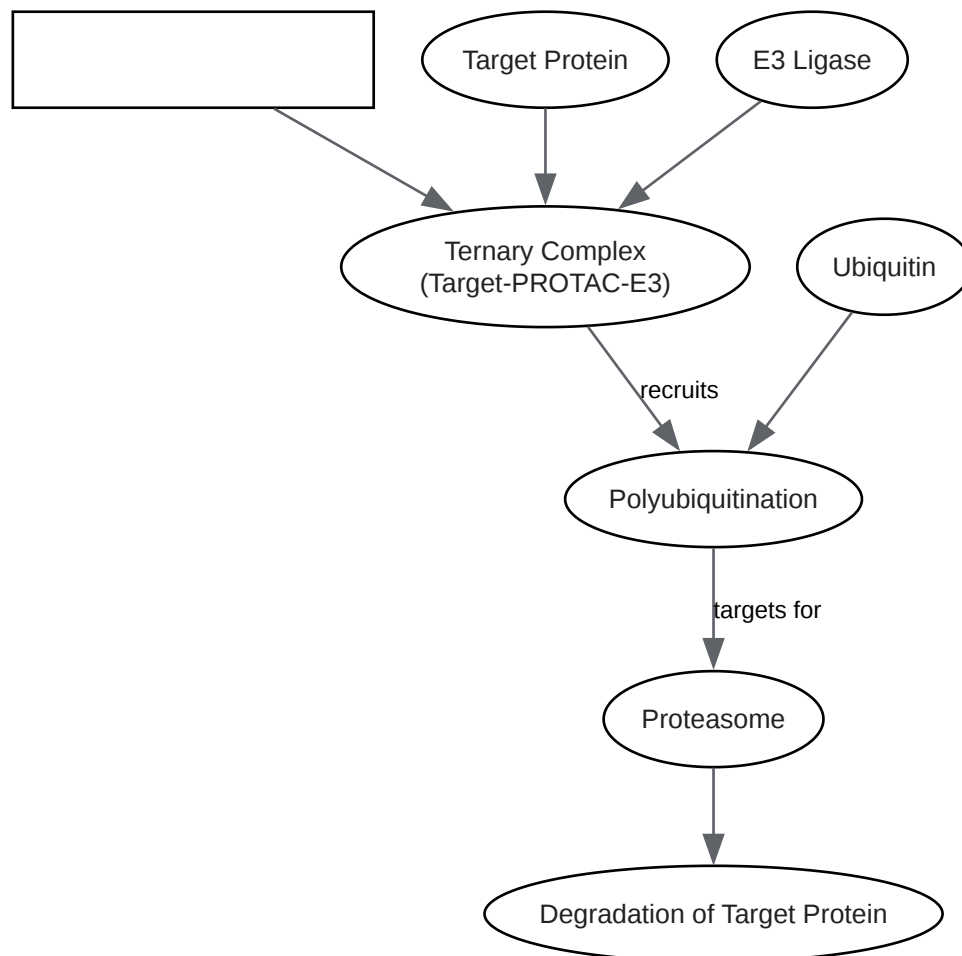


Figure 3: Conceptual Signaling Pathway of a PROTAC

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Caption: Figure 3: Conceptual Signaling Pathway of a PROTAC.

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